![molecular formula C15H16N4O B2611249 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile CAS No. 339102-65-7](/img/structure/B2611249.png)
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 2- (3- (Dimethylamino)-1-methoxyallylidene)malononitrile , has a CAS Number of 95689-38-6 . It has a molecular weight of 177.21 and is a solid in physical form .
Synthesis Analysis
A Zn(OTf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed providing an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles .Molecular Structure Analysis
The IUPAC name of this compound is 2- [ (2E)-3- (dimethylamino)-1-methoxy-2-propenylidene]malononitrile . The Inchi Code is 1S/C9H11N3O/c1-12 (2)5-4-9 (13-3)8 (6-10)7-11/h4-5H,1-3H3/b5-4+ .Chemical Reactions Analysis
The chemistry of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) – a multifunctional reagent that is widely used for the preparation of diverse heterocyclic systems .Physical And Chemical Properties Analysis
This compound is an orange solid . It has a storage temperature of 2-8°C .Scientific Research Applications
Alzheimer's Disease Diagnosis
- Application in Alzheimer's Disease Diagnosis: A derivative of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile, specifically [18F]FDDNP, was used in positron emission tomography (PET) to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This non-invasive technique facilitated diagnostic assessment and response monitoring during treatments (Shoghi-Jadid et al., 2002).
Photophysical Characteristics
- Study of Photophysical Characteristics: Malononitrile derivatives, including those similar to this compound, were synthesized and their photophysical characteristics studied. These compounds exhibited strong intramolecular charge transfer absorption bands, making them candidates for photonic applications (Zhao et al., 2007).
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies: Derivatives of this compound were synthesized, and their solvatochromic behavior and crystal structure were analyzed. Such studies are crucial for understanding their potential as nonlinear optical materials (Bogdanov et al., 2019).
Detection of Cyanide in Water
- Application in Detecting Cyanide: Compounds like this compound were used as optical devices for the detection of cyanide in water. This is significant due to the health risks associated with cyanide and its presence in the environment (Schramm et al., 2016).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Potential: Analogues of this compound were prepared and evaluated for their antimicrobial and antioxidant activities. This highlights their potential use in medical and pharmaceutical research (Malhotra et al., 2013).
Safety and Hazards
The compound is classified as toxic if swallowed, in contact with skin or if inhaled . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray . It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2-methoxyanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14(12(10-16)11-17)8-9-18-13-6-4-5-7-15(13)20-3/h4-9,18H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPDDEWRVASLGT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

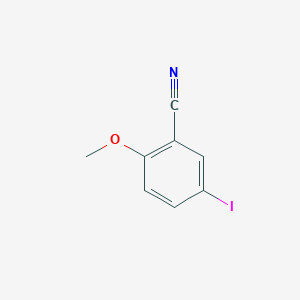
![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)
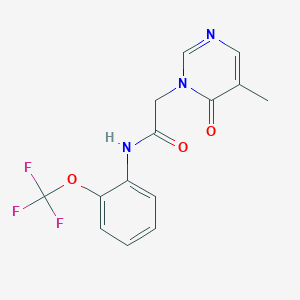
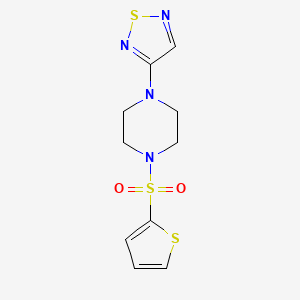
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)
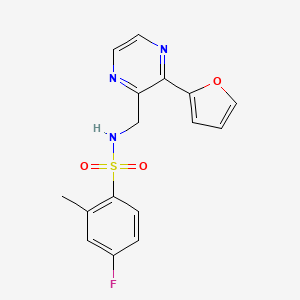
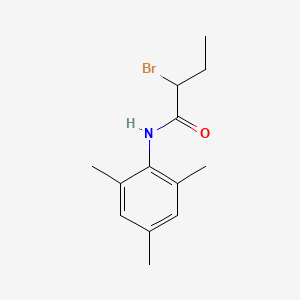
![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)
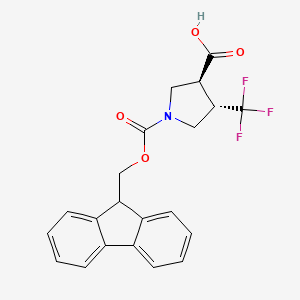
![1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride](/img/structure/B2611182.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)